molecular formula C22H25F2NO4 B126333 (S,R,R,S)-Nebivolol CAS No. 119365-23-0

(S,R,R,S)-Nebivolol

Cat. No.: B126333
CAS No.: 119365-23-0
M. Wt: 405.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-UBBRYJJRSA-N
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Description

(S,R,R,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a chiral compound with four stereocenters, making it a complex molecule with multiple enantiomers. The (S,R,R,S) configuration refers to the specific spatial arrangement of its atoms, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,R,S)-Nebivolol involves several steps, including the formation of the chiral centers. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. The process typically involves:

    Formation of the chiral intermediate: This step often uses chiral sulfoxides or sulfinimines as starting materials.

    Cyclization and functional group transformations: These steps involve various reagents and conditions, such as Grignard reagents, hydrogenation, and oxidation reactions.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. The process involves:

    Large-scale asymmetric synthesis: Using chiral catalysts that are efficient and cost-effective.

    Continuous flow reactions: To improve yield and reduce reaction times.

    Purification and crystallization: Ensuring high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S,R,R,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically involving hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Palladium or platinum catalysts for hydrogenation.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified for different applications.

Scientific Research Applications

(S,R,R,S)-Nebivolol has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of chiral synthesis and stereochemistry.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Extensively studied for its therapeutic effects in treating hypertension and heart failure. It is also being explored for potential benefits in other cardiovascular conditions.

    Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

(S,R,R,S)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

    Reduction in heart rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.

    Decreased myocardial contractility: Reducing the force of heart contractions.

    Vasodilation: Through the release of nitric oxide, leading to the relaxation of blood vessels.

The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system and nitric oxide signaling.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.

    Metoprolol: A widely used beta-blocker with similar therapeutic effects.

    Bisoprolol: Known for its high selectivity for beta-1 receptors.

Uniqueness

(S,R,R,S)-Nebivolol is unique due to its:

    High selectivity for beta-1 receptors: Minimizing side effects related to beta-2 receptor blockade.

    Nitric oxide-mediated vasodilation: Providing additional benefits in reducing blood pressure.

    Chiral complexity: Offering insights into the role of stereochemistry in drug action and metabolism.

Properties

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UBBRYJJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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